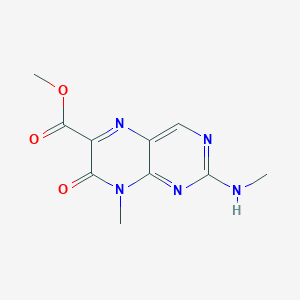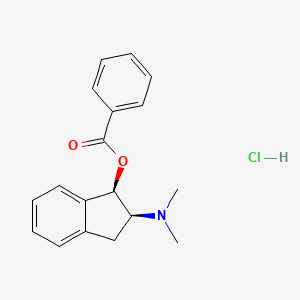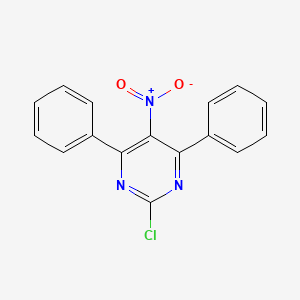
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are structurally similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of chlorine and nitro groups at positions 2 and 5, respectively, and phenyl groups at positions 4 and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves cyclocondensation reactions of amidine, guanidine, or thiourea derivatives with 1,3-diketone or 1,3-diester systems . For Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl-, a common synthetic route includes the reaction of 2-chloropyrimidine with nitrobenzene derivatives under specific conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 2-chloropyrimidine and nitrobenzene derivatives, resulting in higher yields and fewer by-products compared to conventional heating methods .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group at position 5 can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenyl groups can undergo oxidation under strong oxidative conditions to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are commonly used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically employed for the reduction of nitro groups.
Major Products
Applications De Recherche Scientifique
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in DNA synthesis and repair, leading to its use in anticancer therapies . The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine, 2,4-dichloro-5-nitro-: Similar in structure but with an additional chlorine atom at position 4.
Pyrimidine, 4,6-dichloro-5-nitro-: Similar but with chlorine atoms at positions 4 and 6 instead of phenyl groups.
Uniqueness
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- is unique due to the presence of phenyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. The combination of chlorine and nitro groups also provides distinct electronic properties that can be exploited in various chemical reactions and applications .
Propriétés
Numéro CAS |
37673-87-3 |
|---|---|
Formule moléculaire |
C16H10ClN3O2 |
Poids moléculaire |
311.72 g/mol |
Nom IUPAC |
2-chloro-5-nitro-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H10ClN3O2/c17-16-18-13(11-7-3-1-4-8-11)15(20(21)22)14(19-16)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
MGYLCZUFMMDOSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
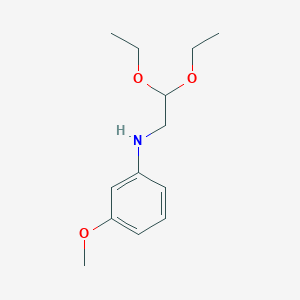
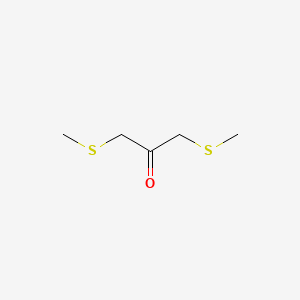
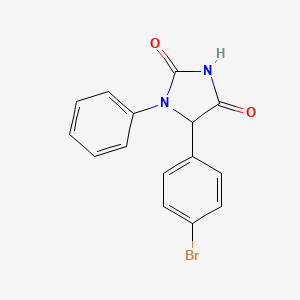
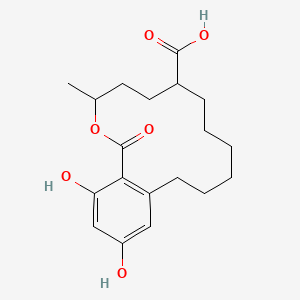
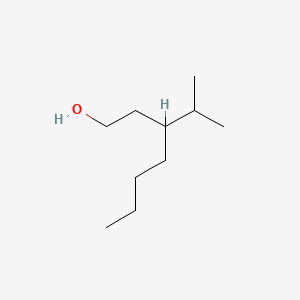
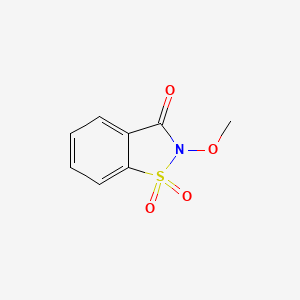
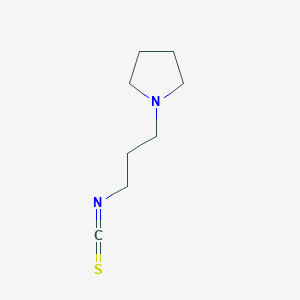
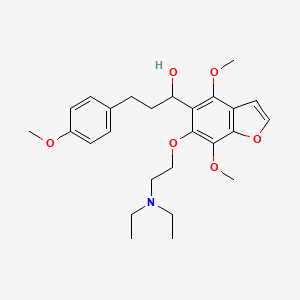
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)

